N-tert-Butyl-1,1-dimethylallylamine

Catalog No.
S1904525
CAS No.
40137-02-8
M.F
C9H19N
M. Wt
141.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butyl-1,1-dimethylallylamine

CAS Number

40137-02-8

Product Name

N-tert-Butyl-1,1-dimethylallylamine

IUPAC Name

N-tert-butyl-2-methylbut-3-en-2-amine

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

InChI

InChI=1S/C9H19N/c1-7-9(5,6)10-8(2,3)4/h7,10H,1H2,2-6H3

InChI Key

SXGXCSASZBCDRM-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(C)(C)C=C

Canonical SMILES

CC(C)(C)NC(C)(C)C=C

Organic Chemistry

  • N-TBDAA is used as a building block in the synthesis of more complex organic molecules. Its reactive amine group allows it to participate in condensation reactions with various functional groups PubChem: N-tert-Butyl-1,1-dimethylallylamine: .

Materials Science

  • Research explores N-TBDAA's potential use in the development of new materials. For instance, studies investigate its role in the formation of conductive polymers ScienceDirect: Synthesis and electrical properties of poly(N-tert-butylacrylamide-co-N-tert-butyl-1,1-dimethylallylamine): .

Biological Research

  • N-TBDAA may have applications in biological research, but information is limited. Some studies explore its potential interactions with biological molecules NCBI: N-tert-Butyl-N,N-dimethylallylamine synthase (dimethylallyldiphosphate dimethylallylamine transferase): ).

N-tert-Butyl-1,1-dimethylallylamine is an organic compound with the chemical formula C₉H₁₉N. It features a tert-butyl group attached to a nitrogen atom, alongside a 1,1-dimethylallyl substituent. This compound is notable for its structural configuration, which includes both aliphatic and aromatic characteristics, making it a subject of interest in organic chemistry and related fields.

Typical of amines and alkenes. Some significant reactions include:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Alkylation Reactions: This compound can undergo alkylation, where it reacts with alkyl halides to form quaternary ammonium salts.
  • Oxidation Reactions: Under certain conditions, it can be oxidized to form nitroxyl radicals, which are of interest in radical chemistry .

The synthesis of N-tert-Butyl-1,1-dimethylallylamine typically involves the reaction of tert-butylamine with bicyclic alkenes. The process can be summarized as follows:

  • Starting Materials: tert-butylamine and a suitable bicyclic alkene.
  • Reaction Conditions: The reaction is generally conducted under controlled conditions to ensure optimal yield.
  • Product Isolation: The product is purified through standard organic chemistry techniques such as distillation or chromatography .

N-tert-Butyl-1,1-dimethylallylamine finds applications in several areas:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Pharmaceuticals: Due to its biological activity, it may be explored for potential therapeutic applications.
  • Chemical Research: It is used in studies related to amine reactivity and radical chemistry.

Studies on the interactions of N-tert-Butyl-1,1-dimethylallylamine with other chemical species have shown that it can form complexes with metal ions and other nucleophiles. These interactions are crucial for understanding its reactivity patterns and potential applications in catalysis and material science .

Several compounds share structural or functional similarities with N-tert-Butyl-1,1-dimethylallylamine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
tert-ButylamineSimple amine structureCommonly used as a precursor in organic synthesis
N,N-DimethylbenzylamineAromatic amineExhibits different reactivity due to aromaticity
N,N-DiethylamineAliphatic amineMore basic than N-tert-butyl derivatives

Uniqueness of N-tert-Butyl-1,1-dimethylallylamine:

  • The combination of a tert-butyl group with a 1,1-dimethylallyl moiety provides unique steric and electronic properties that differentiate it from simpler amines.
  • Its potential biological activity sets it apart from other similar compounds that may not exhibit such properties.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

N-tert-Butyl-1,1-dimethylallylamine

Dates

Modify: 2023-08-16

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